molecular formula C19H20ClNO4S2 B2987840 Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795296-12-6

Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2987840
M. Wt: 425.94
InChI Key: HHNRZSGBFZBJTM-UHFFFAOYSA-N
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Description

“Methyl 2-((1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a biphenyl group which is a type of aromatic hydrocarbon with two phenyl rings . It also has a chloro group attached to the biphenyl, a sulfonyl group attached to a pyrrolidine ring, and a thioacetate group attached to the same pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the chloro group, the formation of the pyrrolidine ring, and the attachment of the sulfonyl and thioacetate groups . The exact methods would depend on the specific reactions used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the pyrrolidine ring). The biphenyl group could potentially have different conformations depending on the rotation around the bond connecting the two phenyl rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the chloro group is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The sulfonyl group could potentially participate in reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structural features, such as chlorophenyl rings and acetate side chains, reveals their planar structures and possible conformational dynamics. These compounds exhibit interesting crystallographic properties, such as the ability of certain rings to rotate and the stabilization of their crystal structures by van der Waals forces. This type of structural analysis is crucial for understanding the molecular geometry and potential reactivity of complex organic molecules (Sivakumar et al., 1995).

Synthetic Methodologies

Several studies have focused on developing synthetic routes for compounds with thioacetate groups and related structures. For example, an approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and their derivatives demonstrates the versatility of cross-coupling reactions and domino processes in creating complex sulfur-containing compounds. Such methodologies are valuable for the synthesis of pharmaceuticals and materials science applications (Yin et al., 2008).

Application in Medicinal Chemistry

The synthesis of Clopidogrel, a platelet aggregation inhibitor, illustrates the application of similar compounds in medicinal chemistry. The synthesis involves esterification, optical resolution, and condensation reactions, showcasing the compound's relevance in developing therapeutic agents. This example underscores the potential of such molecules in drug synthesis and their role in industrial-scale pharmaceutical production (Hu Jia-peng, 2012).

Electrophilic Sulfenylation

Research into the sulfenylation of pyrroles and indoles using methylthio compounds highlights their use in synthesizing sulfur-containing heterocycles. These reactions expand the toolkit for creating molecules with potential biological activity, further emphasizing the significance of sulfur chemistry in drug discovery and development (Gilow et al., 1991).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could potentially involve exploring its reactivity, studying its physical and chemical properties, or investigating its potential uses, for example in the development of new materials or drugs .

properties

IUPAC Name

methyl 2-[1-[3-(4-chlorophenyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S2/c1-25-19(22)13-26-17-9-10-21(12-17)27(23,24)18-4-2-3-15(11-18)14-5-7-16(20)8-6-14/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNRZSGBFZBJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

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